8-Aminonaphthalen-1-ol hydrochloride
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Overview
Description
8-Aminonaphthalen-1-ol hydrochloride is an organic compound with the molecular formula C10H10ClNO. It is a derivative of naphthalene, characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 1st position on the naphthalene ring, forming a hydrochloride salt. This compound is of significant interest due to its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminonaphthalen-1-ol hydrochloride typically involves the reduction of azo compounds to amines. One common method includes the use of iron powder and ammonium chloride in a water-ethanol mixture. This reduction process is carried out under mild conditions, often at room temperature, to yield the corresponding aromatic amines .
Industrial Production Methods: Industrial production of this compound may involve the diazotization of 1-naphthol followed by reduction. The process begins with the reaction of 1-naphthol with sodium hydroxide to form 1-naphthol sodium. This intermediate is then reacted with aniline and sodium nitrite to produce a diazonium salt, which is subsequently reduced to form 8-Aminonaphthalen-1-ol. The final step involves the formation of the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: 8-Aminonaphthalen-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Iron powder and ammonium chloride are frequently used for the reduction of azo compounds to amines.
Substitution: Reagents such as halogens and sulfonyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include naphthoquinones, substituted naphthalenes, and various aromatic amines.
Scientific Research Applications
8-Aminonaphthalen-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Industry: The compound is used in the manufacture of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-Aminonaphthalen-1-ol hydrochloride involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups on the naphthalene ring allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes, leading to changes in biochemical pathways. For example, the compound can inhibit the activity of certain enzymes involved in microbial growth, making it useful as an antimicrobial agent .
Comparison with Similar Compounds
4-Amino-1-naphthol hydrochloride: Similar in structure but with the amino group at the 4th position.
1-Amino-8-hydroxynaphthalene: Another isomer with the amino group at the 1st position and hydroxyl group at the 8th position.
Uniqueness: 8-Aminonaphthalen-1-ol hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This positioning allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
8-aminonaphthalen-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1-6,12H,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVYJBJYDFQGLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40471-30-5 |
Source
|
Record name | 8-aminonaphthalen-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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